3-(Furan-2-yl)-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(Furan-2-yl)-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazolothiadiazole core substituted with a furan-2-yl group at position 3 and a 4,5,6,7-tetrahydro-1-benzothiophen-3-yl moiety at position 4. The triazolothiadiazole scaffold is known for its pharmacological versatility, with substituents modulating electronic, steric, and solubility properties .
Properties
IUPAC Name |
3-(furan-2-yl)-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c1-2-6-12-9(4-1)10(8-21-12)14-18-19-13(11-5-3-7-20-11)16-17-15(19)22-14/h3,5,7-8H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVLFRHFRDOWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN4C(=NN=C4S3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Furan-2-yl)-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature.
Structural Characteristics
The compound features a triazole and thiadiazole moiety fused with a benzothiophene structure and a furan ring. These structural components are known to contribute to various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds with the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Triazolo-thiadiazoles have been reported to possess high antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, certain derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- A study highlighted that triazolo[3,4-b][1,3,4]thiadiazoles demonstrated up to 16 times more activity than ampicillin against drug-resistant strains .
Anticancer Properties
The potential anticancer effects of similar compounds have been explored:
- Compounds containing the triazole nucleus have been associated with the inhibition of cancer cell proliferation. For example, benzothiazole derivatives have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis, suggesting possible applications in cancer treatment as well .
- The presence of the thiadiazole ring has been linked to increased cytotoxicity in certain cancer cell lines .
Synthesis and Evaluation
A notable study focused on synthesizing various derivatives of triazolo-thiadiazoles and evaluating their biological activities:
- The synthesized compounds were screened for antibacterial and antifungal activities. Results indicated that specific derivatives exhibited promising results against a panel of pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
- Modifications on the furan or thiophene rings can significantly alter the potency and selectivity of the compounds. For instance, introducing different substituents on the benzothiophene moiety has led to enhanced antimicrobial properties .
Data Summary Table
Comparison with Similar Compounds
Key Observations :
- The furan-2-yl group may offer π-π interactions similar to benzofuran derivatives but with reduced steric bulk .
- Synthetic Methods : While the target compound’s synthesis is unspecified, analogs are commonly synthesized via POCl₃-mediated cyclization or microwave-assisted methods, which improve yields and reaction times .
Key Observations :
- Antimicrobial Potential: The target compound’s tetrahydrobenzothiophene may mimic the membrane-disruptive effects of chlorophenyl or benzofuran analogs, though direct activity requires validation .
- Anti-inflammatory Prospects : Naphthoxy-containing analogs demonstrate reduced ulcerogenicity, suggesting the target’s sulfur-rich substituent could similarly mitigate side effects .
- Synthetic Optimization : Microwave methods (e.g., ) could enhance the target compound’s synthesis efficiency if applied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
